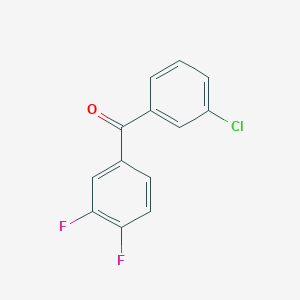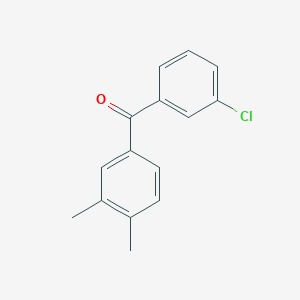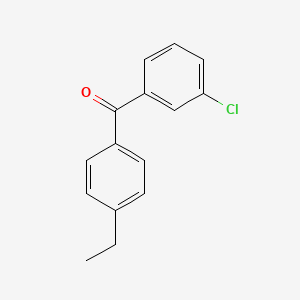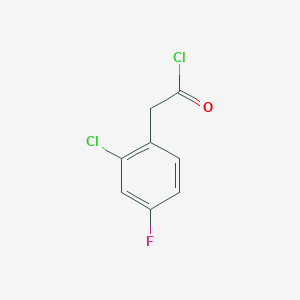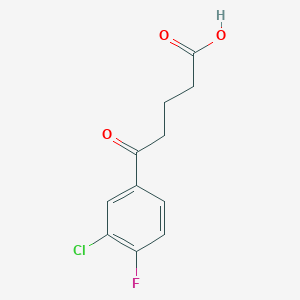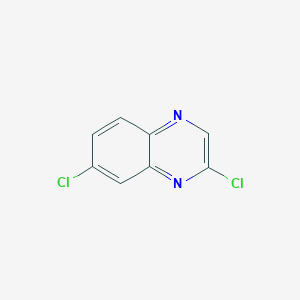
2,7-Dichloroquinoxaline
Overview
Description
“2,7-Dichloroquinoxaline” is a chemical compound with the molecular formula C8H4Cl2N2 . It is a derivative of quinoxaline, a class of N-heterocyclic compounds that are important biological agents . Quinoxalines have demonstrated a wide range of physicochemical and biological activities .
Synthesis Analysis
Quinoxalines have been the subject of extensive research due to their emergence as an important chemical moiety . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . For instance, new symmetrically and asymmetrically 2,3-disubstituted quinoxalines were synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a fused benzene and pyrazine ring, with chlorine atoms at the 2nd and 7th positions . The average mass of the molecule is 199.037 Da .
Scientific Research Applications
Antiviral Research
2,7-Dichloroquinoxaline and its derivatives have been explored in the field of antiviral research. Studies have investigated its potential effectiveness in combating viral infections, particularly focusing on its antiviral properties against specific viruses like SARS-CoV-2 (COVID-19) (Touret & de Lamballerie, 2020).
Synthesis and Chemical Properties
The compound's synthesis and chemical properties have been a topic of interest. Research has been conducted on the high-yielding synthesis of dichloroquinoxalines, including this compound, from related compounds. These studies focus on the methods and conditions optimal for synthesizing this compound efficiently (Romer, 2009).
Antimicrobial Activity
There has been significant interest in the antimicrobial properties of this compound derivatives. Research has demonstrated that some derivatives of this compound exhibit potent antimicrobial activity, particularly against bacterial and fungal strains. This has implications for the development of new antimicrobial agents using quinoxaline derivatives (Singh, Deivedi, Hashim, & Singhal, 2010).
Environmental Applications
In environmental science, studies have investigated the role of compounds like this compound in enhancing the degradation of pollutants. For instance, research on the degradation of certain herbicides in the presence of dichloroquinoxaline compounds has been conducted, indicating potential applications in environmental remediation and pollution control (Li, Zhou, & Pan, 2018).
Antitumor Activities
There is ongoing research into the antitumor properties of quinoxaline derivatives, including this compound. These studies are focused on designing and synthesizing novel compounds based on the quinoxaline structure to evaluate their potential as antitumor agents (Zhao, Chen, Ding, & Duan, 2005).
Mechanism of Action
Target of Action
2,7-Dichloroquinoxaline is a derivative of quinoxaline, a class of nitrogen-based heterocyclic compounds . Quinoxaline derivatives have been found to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties . .
Mode of Action
Quinoxaline derivatives, in general, have been found to interact with various targets, receptors, or microorganisms
Biochemical Pathways
Quinoxaline derivatives have been found to have a wide range of physicochemical and biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Quinoxaline derivatives have been found to have a wide range of biological properties , suggesting that they may have various molecular and cellular effects.
Safety and Hazards
Future Directions
Quinoxalines have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, quinoxalines, being an essential moiety to treat infectious diseases, will continue to be a significant area of research in the future .
Biochemical Analysis
Biochemical Properties
2,7-Dichloroquinoxaline plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as tyrosine kinases and phosphatases, which are crucial in cell signaling pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes. Additionally, this compound has been shown to interact with proteins involved in DNA repair mechanisms, further highlighting its importance in cellular biochemistry .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by increasing reactive oxygen species (ROS) levels and inhibiting hypoxia-inducible factor-1 alpha (HIF-1α) pathways . This leads to reduced cell proliferation and metastasis. Moreover, the compound affects gene expression by downregulating genes involved in cell survival and upregulating those associated with cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to the accumulation of substrates and the depletion of products, thereby disrupting normal cellular functions. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. In in vitro studies, the effects of this compound on cellular function can be observed within hours of treatment, with significant changes in cell viability and gene expression occurring within 24 to 48 hours. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this threshold can lead to adverse outcomes. These findings highlight the importance of dosage optimization in the therapeutic application of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion. This metabolic process can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites and intermediates in various biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. This distribution pattern can affect the compound’s localization and its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the nucleus, where it affects gene expression and DNA repair processes. The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Properties
IUPAC Name |
2,7-dichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNASAKVGUCRNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374226 | |
| Record name | 2,7-Dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59489-31-5 | |
| Record name | 2,7-Dichloroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59489-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59489-31-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,7-Dichloroquinoxaline in antitumor research?
A: this compound serves as a crucial building block in synthesizing quinoxaline derivatives with potential antitumor activity [, ]. Its structure allows for the introduction of various substituents, facilitating the exploration of structure-activity relationships and the development of more potent and selective antitumor agents.
Q2: Can you elaborate on the synthesis of quinoxaline derivatives using this compound, as highlighted in the research papers?
A: Both studies utilize this compound as a key intermediate. In one study [], it's reacted with 2,4-pyridinediol to introduce a pyridine ring into the quinoxaline structure. The other study [] explores a broader approach, reacting this compound with various phenolic compounds to generate a series of diverse quinoxaline derivatives. This strategy allows for the systematic evaluation of how different substituents affect the antitumor activity of the resulting compounds.
Q3: What analytical techniques were employed to characterize the synthesized quinoxaline derivatives?
A: Both research papers employed a combination of analytical techniques to confirm the structures of the synthesized compounds. These techniques included elemental analysis, ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy [, ]. These methods provide complementary information about the elemental composition, proton environment, molecular weight, and functional groups present in the synthesized molecules, respectively.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


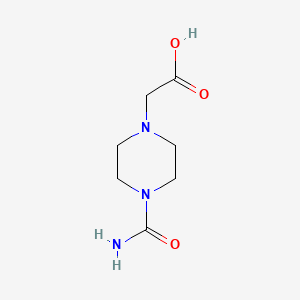
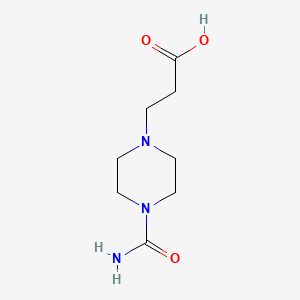

![3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1302631.png)
![3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1302632.png)
